N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide
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Overview
Description
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl group, a tetrahydro-2H-pyran ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide typically involves multiple steps. One common method includes the reaction of a piperidine derivative with an oxalyl chloride derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then reacted with a phenyl derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide: Similar structure but contains a thiopyran ring instead of a pyran ring.
N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide: Contains a methylthio group on the phenyl ring.
Uniqueness
The uniqueness of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-18(19(24)21-16-4-2-1-3-5-16)20-14-15-6-10-22(11-7-15)17-8-12-25-13-9-17/h1-5,15,17H,6-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJMYBNBIUKFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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